molecular formula C7H12F2O2 B2579258 (2R)-4,4-Difluoro-2,3,3-trimethylbutanoic acid CAS No. 2248173-71-7

(2R)-4,4-Difluoro-2,3,3-trimethylbutanoic acid

Cat. No.: B2579258
CAS No.: 2248173-71-7
M. Wt: 166.168
InChI Key: YRUBQIJEQUQNPJ-BYPYZUCNSA-N
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Description

(2R)-4,4-Difluoro-2,3,3-trimethylbutanoic acid is an organic compound characterized by the presence of two fluorine atoms and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions to achieve the desired difluoromethylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of metal-based catalysts has been reported to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

(2R)-4,4-Difluoro-2,3,3-trimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon centers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R)-4,4-Difluoro-2,3,3-trimethylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-4,4-Difluoro-2,3,3-trimethylbutanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-4,4-Difluoro-2,3,3-trimethylpentanoic acid
  • (2R)-4,4-Difluoro-2,3,3-trimethylhexanoic acid

Uniqueness

(2R)-4,4-Difluoro-2,3,3-trimethylbutanoic acid is unique due to its specific structural configuration and the presence of two fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

(2R)-4,4-difluoro-2,3,3-trimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-4(5(10)11)7(2,3)6(8)9/h4,6H,1-3H3,(H,10,11)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUBQIJEQUQNPJ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)C(C)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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